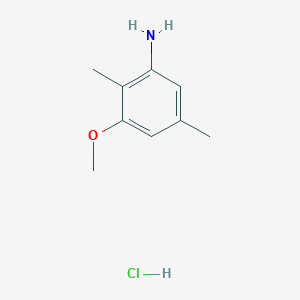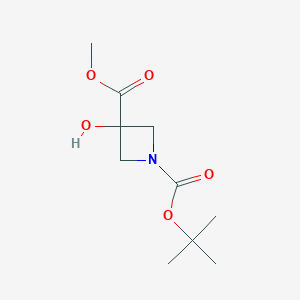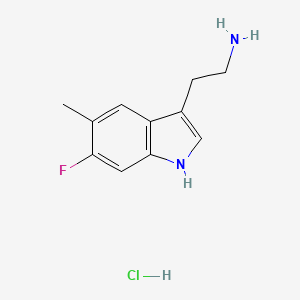
Clorhidrato de 2-(6-fluoro-5-metil-1H-indol-3-il)etan-1-amina
Descripción general
Descripción
“2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H14ClFN2 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of “2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structure .
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol exhiben potentes propiedades antivirales. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y otros virus . Las características estructurales de los derivados del indol, incluida la presencia de un átomo de flúor y sustituyentes específicos, pueden mejorar su interacción con los componentes virales, lo que lleva a la inhibición de la replicación viral.
Propiedades antiinflamatorias
Se sabe que el núcleo del indol contribuye a los efectos antiinflamatorios. Los derivados del indol, como el que se está considerando, pueden diseñarse para dirigirse a las vías inflamatorias, lo que podría conducir a nuevos tratamientos para afecciones caracterizadas por la inflamación .
Potencial anticancerígeno
Se están explorando los derivados del indol por su potencial anticancerígeno. La capacidad de estos compuestos para interactuar con varios objetivos biológicos puede dar como resultado la inhibición del crecimiento y proliferación de las células cancerosas. La investigación está en curso para comprender los mecanismos mediante los cuales estos compuestos ejercen sus efectos anticancerígenos y para desarrollarlos en terapias efectivas .
Actividad anti-VIH
Los derivados del indol también se han investigado por su actividad contra el VIH. Los estudios de acoplamiento molecular de nuevos derivados indolílicos han mostrado promesa en la lucha contra el VIH-1, lo que sugiere posibles aplicaciones en el desarrollo de medicamentos anti-VIH .
Efectos antioxidantes
La estructura del indol está asociada con la actividad antioxidante, la cual es crucial para proteger las células del estrés oxidativo. Esta propiedad se puede aprovechar en el desarrollo de fármacos dirigidos a enfermedades donde el daño oxidativo es un factor contribuyente .
Actividades antimicrobianas y antituberculosas
Los derivados del indol han demostrado actividades antimicrobianas y antituberculosas, lo que los convierte en candidatos para el desarrollo de nuevos antibióticos. Su capacidad para dirigirse a enzimas y vías bacterianas específicas puede conducir a la creación de nuevos tratamientos para infecciones bacterianas, incluida la tuberculosis .
Aplicaciones antidiabéticas
La investigación ha indicado que los derivados del indol pueden tener un potencial terapéutico en el manejo de la diabetes. Al influir en varias vías metabólicas, estos compuestos podrían desempeñar un papel en la regulación de los niveles de glucosa en sangre y el tratamiento de la diabetes .
Propiedades antimaláricas
La lucha contra la malaria podría beneficiarse del desarrollo de compuestos basados en indol. Su potencial para interferir con el ciclo de vida del parásito de la malaria presenta una oportunidad para crear nuevos medicamentos antimaláricos .
Direcciones Futuras
Indole derivatives have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . Therefore, future research could focus on synthesizing new indole derivatives, including “2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride”, and investigating their biological activities and mechanisms of action.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to modulation of their activity. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific target and the chemical structure of the indole derivative.
Cellular Effects
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . These cellular effects are often mediated through specific interactions with cellular receptors or enzymes, leading to downstream changes in cellular function.
Molecular Mechanism
The molecular mechanism of action of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves several key steps. Upon entering the cell, the compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . This inhibition results in reduced inflammation and pain. Additionally, 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may retain some biological activity or exhibit different effects compared to the parent compound. Additionally, long-term exposure to 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may result in adaptive changes in cellular function, such as altered gene expression or enzyme activity . These temporal effects are important considerations for the use of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, such as liver or kidney damage . These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound. Studies in animal models have also identified threshold effects, where a certain dosage is required to achieve a significant biological response . Understanding these dosage effects is crucial for the development of safe and effective therapeutic strategies.
Metabolic Pathways
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites may undergo further biotransformation or be excreted from the body. The interaction of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride with metabolic enzymes can also affect metabolic flux and the levels of other metabolites . For example, the inhibition of specific enzymes by the compound may lead to the accumulation of certain metabolites, which can have downstream effects on cellular function. Understanding the metabolic pathways of the compound is important for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins or other cellular components, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and modulate gene expression . Additionally, the compound may accumulate in specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular metabolism or signaling pathways . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7-4-9-8(2-3-13)6-14-11(9)5-10(7)12;/h4-6,14H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPTAGOVWOIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



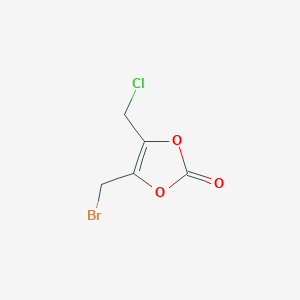
![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383592.png)

![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)
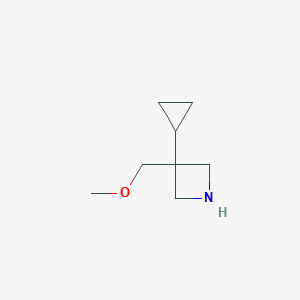
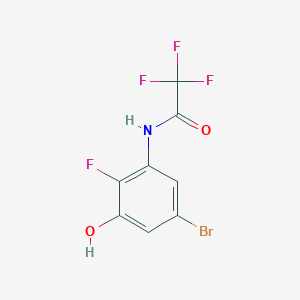

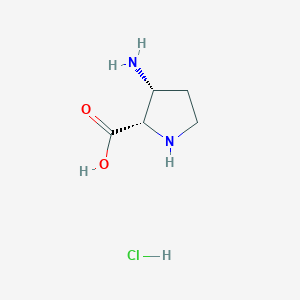
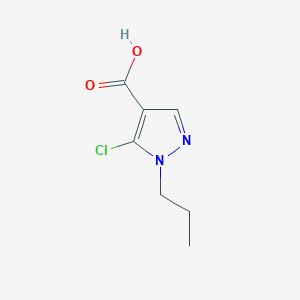
![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)
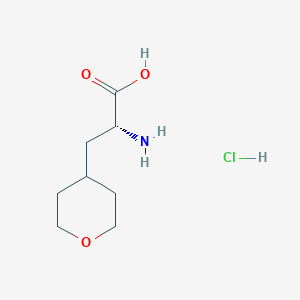
![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)
